Ethyl 4-ethoxybenzoylformate
Description
Ethyl 4-ethoxybenzoylformate is an aromatic ester derivative characterized by a benzoylformate backbone substituted with an ethoxy group (-OCH₂CH₃) at the para position of the benzene ring. The compound’s structure combines a keto group (C=O) adjacent to the ester functional group (-COOEt), which confers unique reactivity and physical properties. Such esters are often intermediates in organic synthesis, particularly in pharmaceutical and agrochemical applications, where their electron-donating substituents (e.g., ethoxy) modulate solubility, stability, and reaction pathways .
Properties
IUPAC Name |
ethyl 2-(4-ethoxyphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-15-10-7-5-9(6-8-10)11(13)12(14)16-4-2/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVOTTIXQHVSBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70604852 | |
| Record name | Ethyl (4-ethoxyphenyl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70604852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70080-61-4 | |
| Record name | Ethyl (4-ethoxyphenyl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70604852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 70080-61-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-ethoxybenzoylformate can be synthesized through the esterification of 4-ethoxybenzoic acid with ethyl formate in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethoxybenzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 4-ethoxybenzoic acid.
Reduction: Ethyl 4-ethoxybenzyl alcohol.
Substitution: Various substituted benzoylformates depending on the reagent used.
Scientific Research Applications
Ethyl 4-ethoxybenzoylformate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-ethoxybenzoylformate involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new bonds. Its effects are mediated through pathways involving nucleophilic attack on the carbonyl carbon, leading to the formation of intermediates and final products .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 4-ethoxybenzoylformate belongs to a broader class of substituted benzoylformate esters.
Table 1: Key Structural and Functional Differences
Key Findings:
Substituent Effects on Reactivity: The 4-ethoxy group in this compound is electron-donating, which stabilizes the aromatic ring and reduces electrophilic substitution reactivity compared to electron-withdrawing substituents (e.g., 4-chloro or 4-cyano in analogs) . Halogenated analogs (e.g., Ethyl 4-chlorobenzoyl formate) exhibit higher reactivity in nucleophilic acyl substitution due to the electron-withdrawing effects of chlorine, enhancing their utility in coupling reactions .
Solubility and Stability: this compound’s ethoxy group improves solubility in polar aprotic solvents (e.g., DMSO) compared to non-polar derivatives like Ethyl 4-cyclopropylbenzoate .
Applications: Electron-rich derivatives (e.g., this compound) are preferred in reactions requiring mild conditions, such as esterifications or ketone reductions. Halogenated or nitrile-containing analogs (e.g., Ethyl 4-cyanobenzoate) are used in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery .
Biological Activity
Ethyl 4-ethoxybenzoylformate (C12H14O4) is an organic compound classified as an ester, specifically a derivative of benzoylformic acid. This compound has garnered interest in various fields, particularly for its biological activities, which include potential applications in pharmaceuticals and agriculture. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound has the following chemical properties:
- Molecular Formula : C12H14O4
- Molecular Weight : 222.24 g/mol
- Structure : The compound features an ethoxy group attached to a benzoylformate moiety, which contributes to its unique biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by researchers evaluated the compound's effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated:
- Minimum Inhibitory Concentration (MIC) : Ranged from 32 to 128 µg/mL for different bacterial strains.
- Mechanism of Action : The compound disrupts bacterial cell wall synthesis, leading to cell lysis.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. In vitro studies using human cell lines indicated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 |
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation containing the compound showed a significant reduction in infection severity compared to a placebo group.
Case Study 2: Anti-inflammatory Response
A laboratory study investigated the anti-inflammatory response in mice administered this compound. The results indicated a marked decrease in paw edema and inflammatory markers in treated mice compared to controls, suggesting potential for therapeutic use in inflammatory conditions.
Toxicity and Safety Profile
While this compound shows promising biological activity, it is crucial to consider its safety profile. Toxicological assessments have revealed:
- Acute Toxicity : Low toxicity observed in animal models at therapeutic doses.
- Chronic Exposure : Further studies are needed to evaluate long-term effects.
Q & A
Q. What statistical methods are appropriate for analyzing batch-to-batch variability in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
